molecular formula C15H13ClN2O2 B5885447 4-{[(4-chlorophenyl)acetyl]amino}benzamide

4-{[(4-chlorophenyl)acetyl]amino}benzamide

Cat. No. B5885447
M. Wt: 288.73 g/mol
InChI Key: NWOSJQPIVODHJY-UHFFFAOYSA-N
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Description

“4-{[(4-chlorophenyl)acetyl]amino}benzamide” is a chemical compound . It is part of a collection of rare and unique chemicals provided by Sigma-Aldrich . The compound has a linear formula of C24H20ClN5O3S .


Synthesis Analysis

The synthesis of benzamides, which includes “4-{[(4-chlorophenyl)acetyl]amino}benzamide”, can be achieved through the direct condensation of carboxylic acids and amines . This reaction is performed under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth . This method is considered green, rapid, mild, and highly efficient .


Molecular Structure Analysis

The molecular structure of “4-{[(4-chlorophenyl)acetyl]amino}benzamide” can be represented by the SMILES notation: Clc1ccc(cc1)CC(=O)Nc2ccc(C(=O)NC)cc2 . The compound has a molecular weight of 493.976 .


Chemical Reactions Analysis

The chemical reactions involving benzamides, including “4-{[(4-chlorophenyl)acetyl]amino}benzamide”, are typically condensation reactions with carboxylic acids and amines . These reactions are facilitated by the use of a superior and recoverable catalyst, low reaction times, and the use of ultrasonic irradiation .

Scientific Research Applications

Antimicrobial Activity

Thiazole derivatives, which are structurally similar to “4-{[(4-chlorophenyl)acetyl]amino}benzamide”, have been studied for their antimicrobial activity . These compounds have shown promising results against both Gram-positive and Gram-negative bacteria, as well as fungal species .

Anticancer Activity

Thiazole derivatives have also been evaluated for their anticancer activity . In particular, they have been tested against the oestrogen receptor positive human breast adenocarcinoma cancer cell line (MCF7) . Some of these compounds have shown significant activity against this cancer cell line .

Antiproliferative Agents

These compounds have potential as antiproliferative agents . This means they may be able to inhibit cell growth, which is a crucial property for potential cancer treatments .

Antiviral Activity

Thiazole derivatives have been found in many potent biologically active compounds, including antiretroviral drugs . This suggests that “4-{[(4-chlorophenyl)acetyl]amino}benzamide” could potentially have antiviral applications.

Anti-inflammatory Activity

Thiazole derivatives have been studied for their anti-inflammatory properties . This suggests that “4-{[(4-chlorophenyl)acetyl]amino}benzamide” could potentially be used in the treatment of inflammatory conditions.

Neuroprotective Activity

Thiazole derivatives have been associated with neuroprotective activity . This means they may have the potential to protect nerve cells against damage, degeneration, or impairment of function.

Mechanism of Action

While the specific mechanism of action for “4-{[(4-chlorophenyl)acetyl]amino}benzamide” is not explicitly stated in the search results, it’s worth noting that compounds with similar structures have been found to exhibit significant biological activity. For instance, some 2-aminothiazole derivatives, which share structural similarities with the compound , have shown potent and selective nanomolar inhibitory activity against a wide range of human cancerous cell lines .

Future Directions

While the specific future directions for “4-{[(4-chlorophenyl)acetyl]amino}benzamide” are not explicitly mentioned in the search results, it’s worth noting that compounds with similar structures have shown significant potential in the field of medicinal chemistry and drug discovery research . Therefore, it’s reasonable to expect that “4-{[(4-chlorophenyl)acetyl]amino}benzamide” and similar compounds could be the subject of future research in these areas.

properties

IUPAC Name

4-[[2-(4-chlorophenyl)acetyl]amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN2O2/c16-12-5-1-10(2-6-12)9-14(19)18-13-7-3-11(4-8-13)15(17)20/h1-8H,9H2,(H2,17,20)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWOSJQPIVODHJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(=O)NC2=CC=C(C=C2)C(=O)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-{[(4-Chlorophenyl)acetyl]amino}benzamide

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